5-Bromoisophthalic acid

Catalog No.
S662924
CAS No.
23351-91-9
M.F
C8H5BrO4
M. Wt
245.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromoisophthalic acid

CAS Number

23351-91-9

Product Name

5-Bromoisophthalic acid

IUPAC Name

5-bromobenzene-1,3-dicarboxylic acid

Molecular Formula

C8H5BrO4

Molecular Weight

245.03 g/mol

InChI

InChI=1S/C8H5BrO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

JATKASGNRMGFSW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)O)Br)C(=O)O

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Br)C(=O)O

Precursor for Metal Coordination Polymers:

-Bromoisophthalic acid serves as a vital building block in the synthesis of various metal coordination polymers. These polymers are characterized by central metal ions coordinated by organic ligands, forming extended structures with unique properties. Research studies have demonstrated its effectiveness in creating coordination polymers with various metals, including:

  • Manganese(II): 5-Bromoisophthalic acid reacts with manganese(II) ions and bridging ligands like bis(pyridyl)ethane to form coordination polymers with potential applications in catalysis and magnetism [].
  • Nickel(II) and Cobalt(II): Similar to manganese, these divalent metal ions can utilize 5-bromoisophthalic acid to form coordination polymers with interesting magnetic properties [].
  • Copper: This metal forms coordination polymers with 5-bromoisophthalic acid and bis(triazolyl)butane ligands, exhibiting potential for applications in gas adsorption and separation [].

These examples highlight the versatility of 5-bromoisophthalic acid in constructing diverse metal coordination polymers with tailored functionalities for various scientific investigations.

Research in Cesium Isophthalate Crown Ether Complexes:

Studies have explored the use of 5-bromoisophthalic acid in the preparation of cesium isophthalate crown ether complexes. Crown ethers are cyclic molecules with specific ring sizes designed to bind specific metal cations. Research suggests that these complexes might be valuable for selective cesium ion recognition and separation, potentially beneficial in nuclear waste management [].

Hydrothermal Synthesis of Zinc and Cadmium Complexes:

5-Bromoisophthalic acid finds application in the hydrothermal synthesis of zinc and cadmium coordination polymers with dipyridyl-type coligands. The hydrothermal method involves utilizing high temperature and pressure conditions to facilitate the formation of crystalline materials. These synthesized complexes exhibit potential for various applications, including gas storage and separation [].

5-Bromoisophthalic acid is an aromatic dicarboxylic acid with the molecular formula C₈H₅BrO₄. It is a derivative of isophthalic acid, where a bromine atom is substituted at the 5-position of the aromatic ring. This compound appears as a white to almost white crystalline powder and is known for its role as an intermediate in various chemical syntheses, particularly in the production of polymers and pharmaceuticals.

5-Bromoisophthalic acid itself doesn't have a well-defined mechanism of action in biological systems. Its primary use lies in its role as a precursor for the synthesis of other molecules with potential biological activities.

  • Limited data exists on the specific hazards of 5-bromoisophthalic acid. However, as a general guideline for aromatic carboxylic acids, it's recommended to handle it with care, wearing gloves and eye protection to avoid skin and eye contact [].
, including:

  • Esterification: It can react with alcohols to form esters, such as dimethyl 5-bromoisophthalate, through a reaction with methanol in the presence of sulfuric acid .
  • Reduction: The compound can undergo reduction reactions, such as with sodium borohydride, yielding various derivatives .
  • Bromination: It can be further brominated to yield dibrominated derivatives under specific conditions .

Several methods exist for synthesizing 5-bromoisophthalic acid:

  • Direct Bromination: This involves brominating isophthalic acid using bromine in fuming sulfuric acid at elevated temperatures (100°C to 160°C) to achieve selective bromination at the 5-position .
  • Dimethyl Ester Route: Isophthalic acid can be first converted into its dimethyl ester and then brominated. This method often yields higher purity and selectivity for the desired product .
  • Solvent-Assisted Methods: Recent studies have explored using solvents like tetrahydrofuran in combination with reducing agents for more efficient synthesis routes .

5-Bromoisophthalic acid has several applications:

  • Polymer Modifiers: It serves as an important intermediate for modifying polyesters and polyamides, enhancing their properties .
  • Pharmaceuticals: The compound is utilized in the synthesis of various pharmaceutical agents due to its functional groups that can be further modified .
  • Coordination Chemistry: It has been used in forming coordination polymers and complexes, contributing to materials science research .

Studies have indicated that 5-bromoisophthalic acid can form hydrogen-bonded cyclic dimers, which may affect its solubility and interaction with other molecules. These interactions are crucial for understanding its behavior in both synthetic and biological contexts . Further research into its molecular interactions could provide insights into its potential uses and effects.

5-Bromoisophthalic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Isophthalic AcidC₈H₆O₄No bromine substitution; serves as a precursor
4-Bromoisophthalic AcidC₈H₅BrO₄Bromine at the 4-position; different reactivity
2,5-Dibromoisophthalic AcidC₈H₄Br₂O₄Two bromine substitutions; increased reactivity
4,5-Dibromoisophthalic AcidC₈H₄Br₂O₄Similar to above but different positional bromination

5-Bromoisophthalic acid's unique position allows it to exhibit different reactivity patterns compared to these similar compounds, making it valuable in targeted chemical syntheses and applications.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (86.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (13.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

23351-91-9

General Manufacturing Information

1,3-Benzenedicarboxylic acid, 5-bromo-: INACTIVE

Dates

Modify: 2023-08-15

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